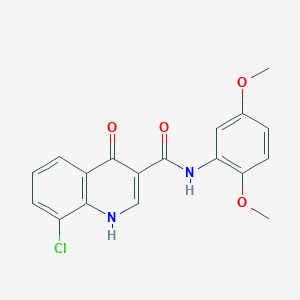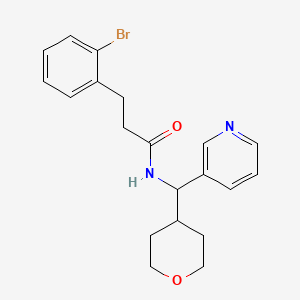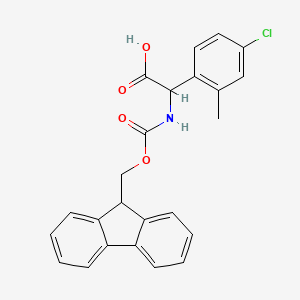
2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that include fluorenylmethoxycarbonyl (Fmoc) protected amino acids and derivatives, which are crucial in peptide synthesis. These compounds are synthesized and studied for their various chemical and physical properties, providing a foundation for developing novel substances with specific functionalities.
Synthesis Analysis
Synthesis methods for related compounds involve multiple steps including amidation, etherification, and hydrolysis. For instance, N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation for the synthesis of structurally diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Molecular Structure Analysis
Studies on molecular structure involve detailed analysis using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the structure of related monofluorinated molecules has been characterized, revealing insights into bond angles, dihedral angles, and intermolecular interactions (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Chemical reactions involving fluorenylmethoxycarbonyl protected compounds are critical for peptide synthesis. For example, the Fmoc group is used to protect hydroxy groups during synthesis, which can be removed under specific conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are essential for understanding the compound's behavior under different conditions. These properties are typically studied using various analytical techniques, including crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, are pivotal in determining a compound's suitability for specific applications. Comparative studies on halogen substituted phenylacetic acids provide insights into reactivity and acidity, which are crucial for designing compounds with desired chemical behaviors (Srivastava et al., 2015).
科学的研究の応用
Synthesis Methods
One application in scientific research for this compound involves its synthesis methods. For instance, Le and Goodnow (2004) discussed the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, which shares a similar structure with the compound , showing its potential in high-yield synthesis from specific acids and esters (Le & Goodnow, 2004).
Photochemical Studies
Another area of research is the photochemical study of similar compounds. Eriksson, Svanfelt, and Kronberg (2010) investigated the photolytic transformation of related compounds, providing insights into the behavior of this compound under UV-irradiation and its transformation products (Eriksson, Svanfelt & Kronberg, 2010).
Anticancer Activity
Research has also explored the potential anticancer activity of structurally similar compounds. Liu Ying-xiang (2007) synthesized a related compound and evaluated its structure, suggesting a methodology that might be applicable to the compound (Liu Ying-xiang, 2007).
Solid-Phase Synthesis Applications
The compound also finds application in solid-phase synthesis. Mellor and Chan (1997) discussed the use of a similar compound for the synthesis of N-substituted hydroxamic acids, indicating a potential application in peptide synthesis (Mellor & Chan, 1997).
Protective Group in Synthesis
Gioeli and Chattopadhyaya (1982) described the fluoren-9-ylmethoxycarbonyl (Fmoc) group, structurally related to the compound, as a protective group in synthesis, particularly in the context of hydroxy-groups, showcasing another potential application (Gioeli & Chattopadhyaya, 1982).
Vibrational Spectra Analysis
In terms of analytical applications, Srivastava et al. (2015) conducted a comparative DFT study on reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, which could be relevant for understanding the properties of the compound (Srivastava et al., 2015).
特性
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-14-12-15(25)10-11-16(14)22(23(27)28)26-24(29)30-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNACIFUIXQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)
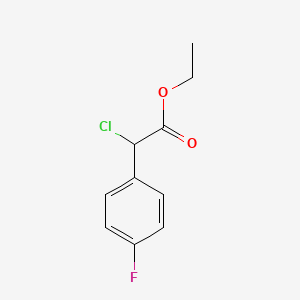

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)
![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)
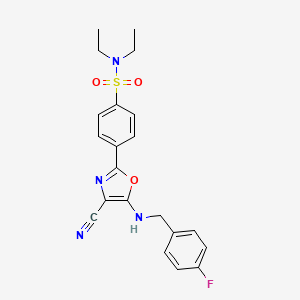
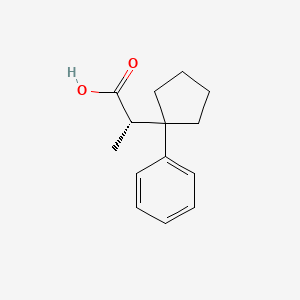
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
